![molecular formula C14H28Cl18Si8 B14467749 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- CAS No. 71808-66-7](/img/structure/B14467749.png)
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves multiple steps. The process typically starts with the preparation of the trichlorosilyl intermediates, which are then reacted with ethylene derivatives under controlled conditions. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydrosilane compounds, and various substituted organosilicon compounds
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.
Biology: The compound’s derivatives are explored for their potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and radical mechanisms, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in biomedical imaging.
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is unique due to its multiple silicon and chlorine atoms, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
71808-66-7 |
|---|---|
Molekularformel |
C14H28Cl18Si8 |
Molekulargewicht |
1059.2 g/mol |
IUPAC-Name |
tris(2-trichlorosilylethyl)-[2-[tris(2-trichlorosilylethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C14H28Cl18Si8/c15-35(16,17)9-3-33(4-10-36(18,19)20,5-11-37(21,22)23)1-2-34(6-12-38(24,25)26,7-13-39(27,28)29)8-14-40(30,31)32/h1-14H2 |
InChI-Schlüssel |
YRGONJIUUDPSKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
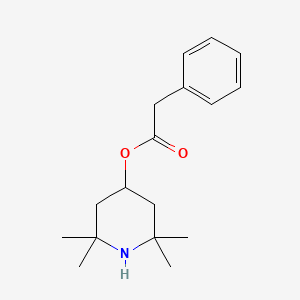
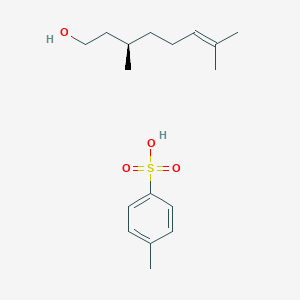
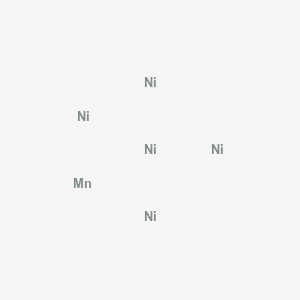
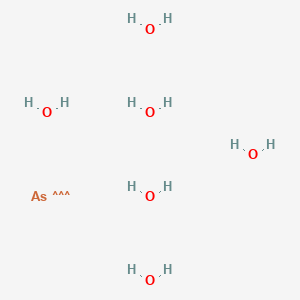
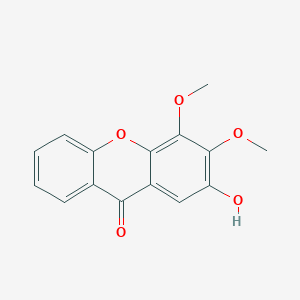
![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
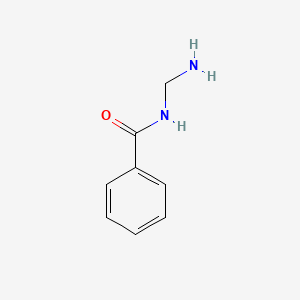
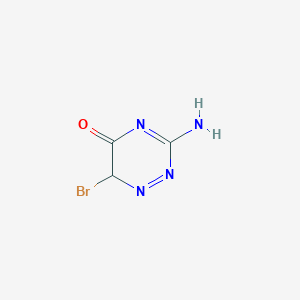
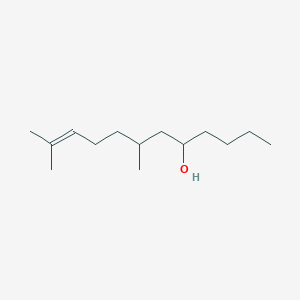
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
